molecular formula C9H18ClNO2 B12886946 1-Methylpyrrolidin-3-yl butyrate hydrochloride CAS No. 652169-98-7

1-Methylpyrrolidin-3-yl butyrate hydrochloride

Katalognummer: B12886946
CAS-Nummer: 652169-98-7
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: BGYXAYDUNAKLNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpyrrolidin-3-yl butyrate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyrrolidin-3-yl butyrate hydrochloride typically involves the esterification of 1-Methylpyrrolidin-3-ol with butyric acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpyrrolidin-3-yl butyrate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methylpyrrolidin-3-yl butyrate hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-Methylpyrrolidin-3-yl butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylpyrrolidin-3-yl butyrate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

652169-98-7

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

(1-methylpyrrolidin-3-yl) butanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-4-9(11)12-8-5-6-10(2)7-8;/h8H,3-7H2,1-2H3;1H

InChI-Schlüssel

BGYXAYDUNAKLNL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1CCN(C1)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.